1-Boc-5-Bromo-3-hydroxymethylindole

Übersicht

Beschreibung

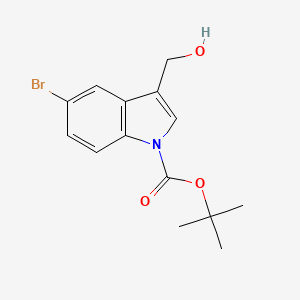

1-Boc-5-Bromo-3-hydroxymethylindole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of a bromine atom at the 5th position, a hydroxymethyl group at the 3rd position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.

Vorbereitungsmethoden

The synthesis of 1-Boc-5-Bromo-3-hydroxymethylindole typically involves multiple steps. One common synthetic route starts with the bromination of an indole derivative, followed by the introduction of the Boc protecting group and the hydroxymethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protecting group reagents like di-tert-butyl dicarbonate (Boc2O). The final product is obtained through purification techniques such as column chromatography .

Analyse Chemischer Reaktionen

1-Boc-5-Bromo-3-hydroxymethylindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include palladium catalysts and ligands.

Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling, where it reacts with alkynes in the presence of palladium catalysts to form carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including those related to 1-Boc-5-Bromo-3-hydroxymethylindole. For instance, research has shown that certain indole derivatives exhibit significant cytotoxicity against various human cancer cell lines by inhibiting tubulin polymerization. This mechanism is crucial for disrupting cancer cell proliferation .

Case Study : A derivative similar to this compound was tested and displayed sub-nanomolar cytotoxicity (IC50 < 1 nM) against multiple cancer types, indicating its potential as a lead compound in cancer therapy .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex indole derivatives. Its ability to undergo various transformations makes it a versatile building block for developing new pharmaceuticals and biologically active compounds.

Applications in Synthesis :

- Formation of Hydroxyacetamide Derivatives : The compound is utilized as an intermediate in synthesizing derivatives that may have therapeutic applications .

- Heterocyclic Compound Synthesis : It can be involved in the synthesis of heterocyclic compounds through palladium-catalyzed reactions, expanding its utility in organic chemistry .

Toxicological Profile

Understanding the safety and toxicity of this compound is essential for its application in research. According to safety data sheets, the compound has been classified with specific hazard codes indicating potential acute toxicity via dermal and inhalation routes. Proper handling and exposure controls are recommended to mitigate risks during laboratory use .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer properties; cytotoxicity against cancer cell lines |

| Organic Synthesis | Intermediate for hydroxyacetamide derivatives; heterocyclic compounds |

| Toxicological Safety | Classified with acute toxicity concerns; requires proper safety measures |

Wirkmechanismus

The mechanism of action of 1-Boc-5-Bromo-3-hydroxymethylindole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the Boc protecting group can influence the compound’s stability and reactivity, allowing for selective modifications at other positions on the indole ring .

Vergleich Mit ähnlichen Verbindungen

1-Boc-5-Bromo-3-hydroxymethylindole can be compared with other indole derivatives such as:

1-Boc-5-Bromoindole: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

5-Bromo-3-hydroxymethylindole: Lacks the Boc protecting group, which can affect its stability and reactivity.

1-Boc-3-hydroxymethylindole: Lacks the bromine atom, which limits its use in substitution reactions.

The unique combination of the Boc protecting group, bromine atom, and hydroxymethyl group in this compound makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

1-Boc-5-Bromo-3-hydroxymethylindole is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by:

- A bromine atom at the 5-position,

- A hydroxymethyl group at the 3-position,

- A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom in the 1-position.

This structural configuration allows for various chemical modifications, making it a versatile building block in organic synthesis and drug discovery .

Biological Activities

The compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that indole derivatives, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

2. Anticancer Properties

Indole derivatives are extensively studied for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

3. Enzymatic Interactions

The hydroxymethyl group can participate in enzymatic reactions, potentially influencing pathways related to cell signaling and metabolism. The bromine atom may serve as a probe for studying halide transport mechanisms in cells .

While specific mechanisms for this compound are not fully elucidated, its biological activity is likely mediated through interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : It could interact with cellular receptors, triggering downstream signaling pathways that lead to cell death or growth inhibition .

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination of indole at the 5-position.

- Introduction of the hydroxymethyl group at the 3-position.

- Protection of the nitrogen with a Boc group.

This synthetic pathway allows researchers to create a variety of derivatives for further biological evaluation .

Table: Summary of Biological Activities

Notable Research Studies

- Antiproliferative Activity : A study on related indole compounds demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that modifications similar to those in this compound could enhance therapeutic efficacy .

- Molecular Docking Studies : Investigations into docking interactions revealed that indole derivatives exhibit strong binding affinities to targets like EGFR (Epidermal Growth Factor Receptor), indicating potential as anticancer agents .

Eigenschaften

IUPAC Name |

tert-butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXSZZFLLCBIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654319 | |

| Record name | tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905710-14-7 | |

| Record name | tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.